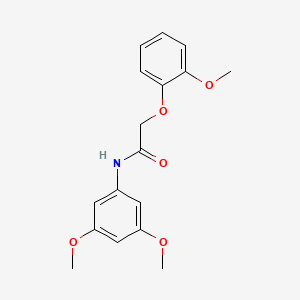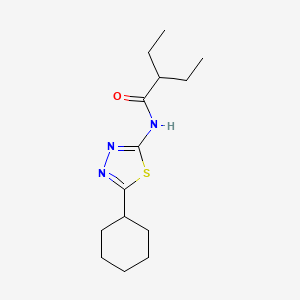
(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is a complex organic compound that features a nitrophenyl group and a dioxoisoindolyl group connected via a methyl acetate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate typically involves the reaction of 4-nitrobenzyl alcohol with 2-(1,3-dioxoisoindol-2-yl)acetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of 4-nitrobenzyl alcohol and 2-(1,3-dioxoisoindol-2-yl)acetic acid.
Scientific Research Applications
Chemistry
In chemistry, (4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities, particularly those involved in ester hydrolysis. Its nitrophenyl group can serve as a chromophore, making it useful in spectrophotometric assays.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The nitrophenyl group is known to impart antimicrobial properties, while the dioxoisoindolyl moiety can interact with biological targets.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its reactive functional groups allow for cross-linking and polymerization reactions.
Mechanism of Action
The mechanism of action of (4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the dioxoisoindolyl moiety can form hydrogen bonds and π-π interactions with biological macromolecules. These interactions can modulate enzyme activities and signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with a nitrophenyl group, used as a pH indicator and in the synthesis of paracetamol.
N-(4-Nitrophenyl)acetohydrazonoyl bromide: Used in the synthesis of 1,3,4-thiadiazole derivatives.
1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide: A compound with a similar dioxoisoindolyl moiety.
Uniqueness
(4-Nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate is unique due to its combination of a nitrophenyl group and a dioxoisoindolyl moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6/c20-15(25-10-11-5-7-12(8-6-11)19(23)24)9-18-16(21)13-3-1-2-4-14(13)17(18)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNTVRZNWHUEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,3-benzoxazol-2-ylthio)acetyl]-2-hydroxybenzamide](/img/structure/B5879780.png)
![4-[2-(2-METHOXYPHENYL)ACETAMIDO]PHENOXYACETIC ACID](/img/structure/B5879793.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5879799.png)
![N-(2,5-dichlorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5879800.png)
![methyl 4-{[(4-methyl-1-piperidinyl)acetyl]amino}benzoate](/img/structure/B5879803.png)




![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate](/img/structure/B5879828.png)
![4-METHYL-5,7-BIS[(3-METHYL-2-BUTENYL)OXY]-2H-CHROMEN-2-ONE](/img/structure/B5879835.png)
![N-[(E)-(2-bromophenyl)methylideneamino]-4-chlorobenzenesulfonamide](/img/structure/B5879857.png)
